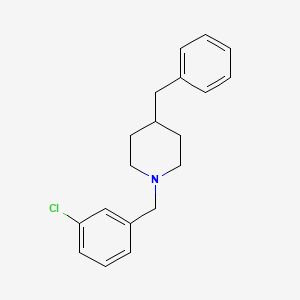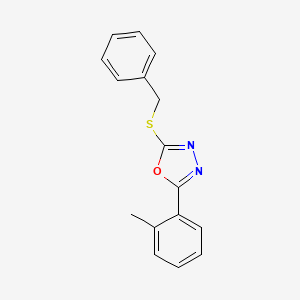
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide, also known as Leflunomide, is a synthetic drug that is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. It was first approved by the FDA in 1998 and has been widely used since then.
作用機序
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide inhibits the activity of dihydroorotate dehydrogenase (DHODH), which is an enzyme involved in the de novo synthesis of pyrimidines. This results in the depletion of pyrimidine nucleotides, which are essential for the proliferation of lymphocytes. This compound also inhibits the production of cytokines such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of autoantibodies, which are antibodies that target the body's own tissues. This compound can also reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and joint damage. In addition, this compound can increase the production of anti-inflammatory cytokines, which can further reduce inflammation.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it easier to design experiments and interpret results. It is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, this compound has a long half-life, which can make it difficult to assess the effects of short-term treatments.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. This can help to personalize treatment and improve outcomes for patients. Finally, there is a need for more research on the long-term effects of this compound on disease progression and patient outcomes.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This compound is then reacted with furfuraldehyde and hydrazine hydrate to obtain this compound, which is this compound.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N'-(3-furylmethylene)acetohydrazide has been extensively studied for its therapeutic effects on various autoimmune diseases. It has been shown to inhibit the proliferation of T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases. This compound also has anti-inflammatory properties and can reduce the production of cytokines that promote inflammation. It has been used as a second-line therapy for rheumatoid arthritis and has been shown to be effective in reducing disease activity and improving joint function.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-furan-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-10-6-12(2-3-13(10)15)20-9-14(18)17-16-7-11-4-5-19-8-11/h2-8H,9H2,1H3,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUXEGSOHGGOH-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)




![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)

